Pyridoxal hydrochloride

Catalog No.
S565118
CAS No.
65-22-5
M.F
C8H10ClNO3
M. Wt
203.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal hydrochloride

CAS Number

65-22-5

Product Name

Pyridoxal hydrochloride

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium-4-carbaldehyde;chloride

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H

InChI Key

FCHXJFJNDJXENQ-UHFFFAOYSA-N

SMILES

CC1=[NH+]C=C(C(=C1O)C=O)CO.[Cl-]

Solubility

2.46 M

Synonyms

3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde Hydrochloride; 2-Methyl-3-hydroxy-4-formyl-5-hydroxymethylpyridine Hydrochloride; 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde Hydrochloride; 3-Hydroxy-5-hydroxymethyl-2-m

Canonical SMILES

CC1=[NH+]C=C(C(=C1O)C=O)CO.[Cl-]

Biochemical Research:

  • Amino Acid Labeling and Detection: Pyridoxal hydrochloride serves as a crucial reagent in labeling amino acids for subsequent detection and identification. It reacts with specific amino acid functional groups, forming fluorescent derivatives easily distinguishable through various analytical techniques like chromatography and spectroscopy []. This application aids researchers in studying protein structure, function, and interactions.

Neurotransmitter and Sphingolipid Research:

  • Investigating Neurotransmitter Synthesis: Pyridoxal hydrochloride plays a role in the enzymatic conversion of L-DOPA to dopamine, a vital neurotransmitter involved in movement, learning, and mood []. Researchers utilize this property to study dopamine metabolism and its role in various neurological disorders like Parkinson's disease.
  • Sphingolipid Metabolism Analysis: Pyridoxal hydrochloride acts as a cofactor for enzymes involved in sphingolipid metabolism, a group of lipids crucial for cell membrane structure and signaling. Studying its interaction with these enzymes helps researchers understand sphingolipid-related diseases like Gaucher's disease and Krabbe disease [].

Nutritional Research:

  • Vitamin B6 Deficiency Studies: Pyridoxal hydrochloride can be used as a supplement in studies investigating the effects of vitamin B6 deficiency. This allows researchers to assess the impact of B6 deficiency on various physiological processes and develop strategies to address its associated health problems [].

Cell Culture and Media Supplementation:

  • Supporting Cell Growth and Metabolism: Pyridoxal hydrochloride, being a form of vitamin B6, is often included in cell culture media as it's essential for various cellular processes like amino acid metabolism and energy production. This ensures optimal growth and maintenance of cells used in various research applications [].

Drug Discovery and Development:

  • Understanding Enzyme Function and Inhibition: Pyridoxal hydrochloride's role as a cofactor for various enzymes makes it valuable in drug discovery. By studying its interaction with these enzymes, researchers can identify potential drug targets and develop compounds that inhibit or modulate their activity for therapeutic purposes [].

Origin and Significance:

Pyridoxal hydrochloride is a synthetic form of pyridoxal, one of the major bioactive forms of vitamin B6 []. Vitamin B6 is essential for human health, participating in numerous metabolic pathways, including carbohydrate, protein, and fat metabolism []. Pyridoxal hydrochloride is used in scientific research for various purposes, including:

  • Studying vitamin B6 deficiency and its effects [].
  • Investigating the role of vitamin B6 in specific biological processes.
  • As a calibrant in analytical techniques like high-performance liquid chromatography (HPLC) for analyzing vitamin B6 content in food samples.

Molecular Structure Analysis:

Pyridoxal hydrochloride has a unique molecular structure consisting of several key features []:

  • Pyridine ring: This aromatic ring system forms the core of the molecule, providing stability and facilitating interactions with other molecules.
  • Aldehyde group (CHO): This functional group allows pyridoxal to participate in various condensation reactions crucial for its biological activity.
  • Alcohol group (CH2OH): This group contributes to the water solubility of the molecule.
  • Hydrochloride salt (HCl): Pyridoxal hydrochloride is a salt formed by the reaction of pyridoxal with hydrochloric acid. The positively charged chloride ion (Cl-) enhances the water solubility of the compound.

Chemical Reactions Analysis:

Synthesis
Decomposition

Pyridoxal hydrochloride can decompose under extreme conditions like high temperatures or strong acidic/basic environments. The exact decomposition products depend on the specific conditions.

Biological role

Pyridoxal is converted to pyridoxal phosphate (PLP) in the body, the active form of vitamin B6 involved in numerous reactions. PLP acts as a coenzyme for various enzymes, facilitating essential processes like:

  • Amino acid metabolism: PLP is crucial for the breakdown, synthesis, and interconversion of amino acids.
  • Neurotransmitter synthesis: PLP plays a role in the production of neurotransmitters like dopamine, serotonin, and GABA.
  • Hemoglobin synthesis: PLP is required for the formation of heme, a component of red blood cells responsible for oxygen transport.

Physical and Chemical Properties Analysis:

  • Appearance: White to slightly yellow crystalline powder.
  • Melting point: 205-207 °C (decomposes).
  • Solubility: Highly soluble in water, slightly soluble in ethanol.
  • Stability: Light-sensitive, store in airtight containers protected from light.

Mechanism of Action (if applicable):

As mentioned earlier, pyridoxal hydrochloride is converted to PLP, the active form. PLP functions as a coenzyme, binding to specific enzymes and facilitating their catalytic activity. The precise mechanism of action varies depending on the specific enzyme, but generally involves PLP forming a Schiff base with a substrate molecule, which then undergoes rearrangement or cleavage reactions.

Safety and Hazards:

  • Ingestion: High doses of vitamin B6 can cause nerve damage. Refer to safety data sheets (SDS) for specific information on safe handling practices.
  • Eye and skin irritation: May cause irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

Melting Point

165.0 °C

UNII

1416KF0QBC

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (28.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65-22-5

General Manufacturing Information

4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
Hoegl et al. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Nature Chemistry, doi: 10.1038/s41557-018-0144-2, published online 8 October 2018

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